(4Z)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4Z)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is a complex organic compound that belongs to the class of hydrazones and pyrazolones. This compound is characterized by its unique structure, which includes a hydrazone linkage and a pyrazolone ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE typically involves the condensation of 3-chloro-2-methylphenylhydrazine with 2,5-diphenyl-2,4-dihydro-pyrazol-3-one under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the condensation process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone linkage to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
(4Z)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4Z)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE involves its interaction with specific molecular targets and pathways. The hydrazone linkage and pyrazolone ring play crucial roles in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. Further research is needed to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4′-chloro-1-(3-chloro-2-pyridyl)-2′-methyl-6′-(methylcarbamoyl)pyrazole-5-carboxanilide
- 4-Chloro-5-(2-hydroxy-ethylamino)-3-(2H)-pyridazinone
- N-Alkyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropan-amides
Uniqueness
(4Z)-4-[2-(3-CHLORO-2-METHYLPHENYL)HYDRAZIN-1-YLIDENE]-1,3-DIPHENYL-4,5-DIHYDRO-1H-PYRAZOL-5-ONE is unique due to its specific hydrazone and pyrazolone structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H17ClN4O |
---|---|
Molecular Weight |
388.8g/mol |
IUPAC Name |
4-[(3-chloro-2-methylphenyl)diazenyl]-2,5-diphenyl-1H-pyrazol-3-one |
InChI |
InChI=1S/C22H17ClN4O/c1-15-18(23)13-8-14-19(15)24-25-21-20(16-9-4-2-5-10-16)26-27(22(21)28)17-11-6-3-7-12-17/h2-14,26H,1H3 |
InChI Key |
NMJYISCVOFQDLL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1Cl)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N=NC2=C(NN(C2=O)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.